2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound is a sulfonylacetamide derivative featuring a 2-chlorophenyl group and a piperazine ring substituted with a pyridin-2-yl moiety. Its structure combines a sulfonamide linker, which enhances metabolic stability and receptor binding, with a chlorinated aromatic ring that influences steric and electronic interactions.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-17-6-2-1-5-16(17)15-19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-3-4-8-21-18/h1-8H,9-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQTTADXQJUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to trazodone, a second-generation antidepressant. Trazodone selectively inhibits the reuptake of serotonin (5-HT) and has a weak inhibitory effect on the reuptake of norepinephrine (NA).
Mode of Action
It is believed that at therapeutic doses, its antidepressant pharmacological action is due to the selective inhibition of 5-ht reuptake, and it has a weak inhibitory effect on na reuptake.
Biochemical Pathways
The compound likely affects the serotonin and norepinephrine pathways, given its similarity to Trazodone. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression.
Pharmacokinetics
The compound is well absorbed orally, reaching peak levels in about 2 hours. After absorption, it is widely distributed in the liver and kidneys, and it is metabolized in the liver. The metabolites still have significant activity. It easily crosses the blood-brain barrier but rarely crosses the placental barrier. The metabolites are finally excreted by the kidneys. It is rarely excreted in its original form. The half-life is 4.1 hours.
Result of Action
The result of the compound’s action at the molecular and cellular level is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and improved mood, thereby alleviating symptoms of depression and anxiety.
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-chlorophenyl acetamide with a sulfonamide derivative containing a piperazine moiety. The resulting compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.
Molecular Structure
- Chemical Formula : C19H21ClN4O2S
- Molecular Weight : 396.91 g/mol
The structural formula includes:
- A chlorophenyl group which enhances lipophilicity.
- A piperazine ring that is known for its pharmacological versatility.
- A sulfonamide moiety which is associated with various biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives with similar structures demonstrate effectiveness against various bacterial strains.
| Compound | Activity Type | Target Organisms | Results |
|---|---|---|---|
| Compound A | Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity |
| Compound B | Antifungal | Candida albicans | Comparable to fluconazole |
Anticancer Activity
In vitro studies have assessed the anticancer potential of related compounds, showing promising results. The MTT assay has been employed to evaluate cell viability in the presence of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Compound C | HeLa (cervical cancer) | 10.5 | Less active than 5-fluorouracil |
| Compound D | MCF7 (breast cancer) | 15.3 | Comparable to standard drugs |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial and tumor cell metabolism.
- Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, influencing cellular signaling pathways associated with cancer proliferation and microbial resistance.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various piperazine derivatives, including those similar to the target compound. The results indicated that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of sulfonamide derivatives. Results showed that these compounds induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural elements are compared to analogs in the literature (Table 1).
Table 1. Structural Features of Analogs
Pharmacological Implications of Structural Differences
Piperazine Substituents
- 4-Methoxyphenyl () : The methoxy group increases electron density on the aromatic ring, which may enhance binding to receptors requiring electron-rich partners. However, it also increases lipophilicity, which could reduce CNS penetration .
- 3-Chlorophenyl (): The chlorine atom’s position (meta vs.
Sulfur Linkage
- Sulfonyl (Target Compound) : The sulfonyl group is strongly electron-withdrawing, stabilizing the molecule against metabolic oxidation and improving binding to receptors with polar or charged residues. This contrasts with sulfanyl (thioether) linkages in and , which are more susceptible to oxidation and less electronegative .
Aromatic Chlorination
- The 2-chlorophenyl group in the target compound provides ortho-substitution, which may restrict rotational freedom and enhance binding specificity compared to para- or meta-chlorinated analogs.
Schiff Base vs. Acetamide
- The Schiff base in introduces an imine group, which can hydrolyze under physiological conditions, reducing stability. The target’s acetamide group is hydrolytically stable, favoring prolonged activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
